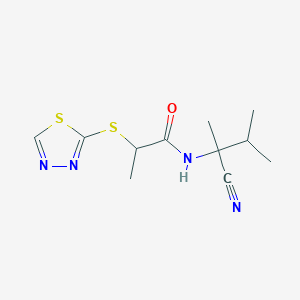
N-(1-cyano-1,2-dimethylpropyl)-2-(1,3,4-thiadiazol-2-ylsulfanyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyano-1,2-dimethylpropyl)-2-(1,3,4-thiadiazol-2-ylsulfanyl)propanamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is known by its chemical formula C12H18N4O2S2 and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
Wirkmechanismus
The mechanism of action of N-(1-cyano-1,2-dimethylpropyl)-2-(1,3,4-thiadiazol-2-ylsulfanyl)propanamide involves the inhibition of certain enzymes and signaling pathways that are involved in inflammation and cancer. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of inflammatory prostaglandins. It also inhibits the activity of certain signaling pathways that are involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
N-(1-cyano-1,2-dimethylpropyl)-2-(1,3,4-thiadiazol-2-ylsulfanyl)propanamide has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been found to inhibit the growth of cancer cells in vitro and in animal models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-cyano-1,2-dimethylpropyl)-2-(1,3,4-thiadiazol-2-ylsulfanyl)propanamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yields and purity. It is also relatively inexpensive compared to other compounds that have similar properties. However, one limitation of this compound is that it has relatively low solubility in water, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(1-cyano-1,2-dimethylpropyl)-2-(1,3,4-thiadiazol-2-ylsulfanyl)propanamide. One area of research is the development of new drugs based on this compound for the treatment of inflammatory conditions and cancer. Another area of research is the study of the mechanism of action of this compound in more detail, in order to better understand its effects on inflammation and cancer. Additionally, the synthesis and characterization of new derivatives of this compound may lead to the discovery of more potent and selective compounds for these conditions.
Synthesemethoden
The synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-(1,3,4-thiadiazol-2-ylsulfanyl)propanamide involves the reaction of 2-amino-1,3,4-thiadiazole with 1-bromo-2-methylpropane, followed by the reaction of the resulting compound with potassium thiocyanate and then acetic anhydride. This process yields the desired compound in high yields and purity.
Wissenschaftliche Forschungsanwendungen
N-(1-cyano-1,2-dimethylpropyl)-2-(1,3,4-thiadiazol-2-ylsulfanyl)propanamide has been studied extensively for its potential applications in scientific research. It has been found to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs for these conditions.
Eigenschaften
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-(1,3,4-thiadiazol-2-ylsulfanyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4OS2/c1-7(2)11(4,5-12)14-9(16)8(3)18-10-15-13-6-17-10/h6-8H,1-4H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYXKRFDAEJRWTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)C(C)SC1=NN=CS1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-1,2-dimethylpropyl)-2-(1,3,4-thiadiazol-2-ylsulfanyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N1-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-4-ylmethyl)oxalamide](/img/structure/B2723848.png)
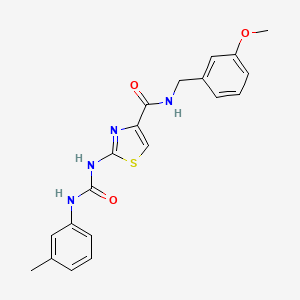
![1-(1,8-Dioxa-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one](/img/structure/B2723850.png)
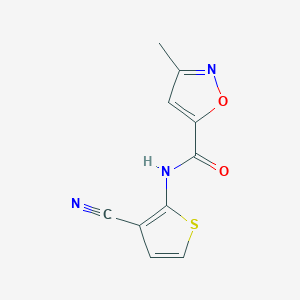
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3-fluoro-4-methoxybenzamide](/img/structure/B2723852.png)
![8-(3-chloro-2-methylphenyl)-1-methyl-3-(2-methylallyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2723853.png)
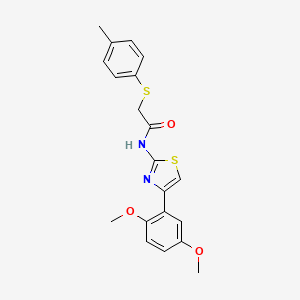


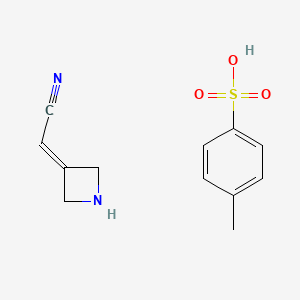
![N-({4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}carbothioyl)benzenecarboxamide](/img/structure/B2723863.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3,5-dimethylisoxazole-4-sulfonamide](/img/structure/B2723867.png)
![N-(1-cyanocyclohexyl)-2-[1-(2,4-dichlorophenyl)ethyl-methylamino]acetamide](/img/structure/B2723869.png)
![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2723871.png)